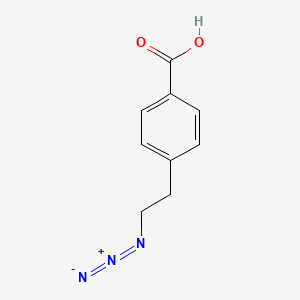
4-(2-Azidoethyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Azidoethyl)benzoic acid is an organic compound with the molecular formula C9H9N3O2. It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-azidoethyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azidoethyl)benzoic acid typically involves the reaction of 4-(2-bromoethyl)benzoic acid with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution reaction . The general reaction scheme is as follows:
4-(2-bromoethyl)benzoic acid+NaN3→4-(2-Azidoethyl)benzoic acid+NaBr
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography would be employed to obtain the final product.
化学反应分析
Types of Reactions
4-(2-Azidoethyl)benzoic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoic acids.
Reduction: Formation of 4-(2-aminoethyl)benzoic acid.
Cycloaddition: Formation of triazole derivatives.
科学研究应用
4-(2-Azidoethyl)benzoic acid has several applications in scientific research:
Biology: Potential use in bioconjugation techniques, where the azido group can react with alkyne-functionalized biomolecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive molecules.
作用机制
The mechanism of action of 4-(2-Azidoethyl)benzoic acid primarily involves its azido group, which can participate in various chemical reactions. The azido group is highly reactive and can undergo cycloaddition reactions with alkynes to form triazoles. This reactivity is exploited in bioconjugation and materials science to create complex molecules and materials with specific properties .
相似化合物的比较
Similar Compounds
4-(2-Aminoethyl)benzoic acid: Similar structure but with an amino group instead of an azido group.
4-(2-Bromoethyl)benzoic acid: Precursor in the synthesis of 4-(2-Azidoethyl)benzoic acid.
4-Azidobenzoic acid: Similar azido functionality but without the ethyl spacer.
Uniqueness
This compound is unique due to its combination of the benzoic acid moiety and the reactive azido group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and materials science .
属性
分子式 |
C9H9N3O2 |
|---|---|
分子量 |
191.19 g/mol |
IUPAC 名称 |
4-(2-azidoethyl)benzoic acid |
InChI |
InChI=1S/C9H9N3O2/c10-12-11-6-5-7-1-3-8(4-2-7)9(13)14/h1-4H,5-6H2,(H,13,14) |
InChI 键 |
DACAHPMWSDRMFE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCN=[N+]=[N-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















